N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide
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Description
N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide is a useful research compound. Its molecular formula is C17H10BrN3O4S2 and its molecular weight is 464.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
This compound and its derivatives have been synthesized and evaluated for their antitumor activity. In particular, a study by Horishny and Matiychuk (2021) on the synthesis of related compounds highlighted moderate activity against various human cancer cell lines, with leukemia cell lines being notably sensitive (Horishny & Matiychuk, 2021).
Antimicrobial Properties
Research by Deep et al. (2014) on 4-thiazolidinone derivatives, including compounds closely related to the subject chemical, revealed significant antimicrobial activity against various microorganisms. Specific derivatives were identified as highly effective antimicrobial compounds (Deep et al., 2014).
Antitubercular and Antimicrobial Agents
Samadhiya et al. (2014) synthesized a series of N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole compounds, starting from 2-amino-5-nitrothiazole. These compounds were screened for antibacterial, antifungal, and antitubercular activities, showcasing their potential in fighting tuberculosis and other microbial infections (Samadhiya et al., 2014).
Anticancer Evaluation
Chandrappa et al. (2008) conducted a study on a series of thiazolidine-2,4-dione derivatives, finding that compounds with nitro groups on the thiazolidinone moiety showed potent antiproliferative activity against various carcinoma cell lines. This research suggests the potential application of these compounds in cancer treatment (Chandrappa et al., 2008).
Antimicrobial Activity
Gouda et al. (2010) synthesized new thiazolidinone, thiazoline, and thiophene derivatives, which were evaluated as antimicrobial agents. Their findings indicated promising antimicrobial activities, suggesting the utility of these compounds in combating microbial diseases (Gouda et al., 2010).
Properties
IUPAC Name |
N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O4S2/c18-12-5-1-3-10(7-12)8-14-16(23)20(17(26)27-14)19-15(22)11-4-2-6-13(9-11)21(24)25/h1-9H,(H,19,22)/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQMMXWKSDZSOS-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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